6-Benzylpyrimidin-4-amine

HIV-1 NNRTI DABO Scaffold Medicinal Chemistry

6-Benzylpyrimidin-4-amine (CAS 69382-97-4) is a key heterocyclic building block from the aminopyrimidine class, distinguished by a benzyl substituent exclusively at the 6-position and a primary amine at the 4-position of the pyrimidine ring. Unlike purine-based or other substituted pyrimidines, this specific regioisomer is the direct precursor to the 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine (DABO) family of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and serves as a validated scaffold for developing VCP/p97 inhibitors in oncology.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 69382-97-4
Cat. No. B1476533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylpyrimidin-4-amine
CAS69382-97-4
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=NC=N2)N
InChIInChI=1S/C11H11N3/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,13,14)
InChIKeyPOLYZTNGEQHUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylpyrimidin-4-amine (CAS 69382-97-4): Core Scaffold and Procurement Overview for Targeted Inhibitor Synthesis


6-Benzylpyrimidin-4-amine (CAS 69382-97-4) is a key heterocyclic building block from the aminopyrimidine class, distinguished by a benzyl substituent exclusively at the 6-position and a primary amine at the 4-position of the pyrimidine ring [1]. Unlike purine-based or other substituted pyrimidines, this specific regioisomer is the direct precursor to the 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine (DABO) family of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and serves as a validated scaffold for developing VCP/p97 inhibitors in oncology [2]. Its structural attributes render it a critical starting material for synthesizing enantiomerically pure agents with enhanced mutant-binding kinetics.

Direct precursor to the DABO family of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).
Validated scaffold for synthesizing novel VCP/p97 inhibitors relevant to oncology research.
Regioisomer-specific role: The 6-benzyl position is essential for maintaining the Lys101 hydrogen-bond network in target engagement studies.

Positional Specificity: Why 6-Benzylpyrimidin-4-amine Cannot Be Replaced by 2-Benzyl or 5-Benzyl Analogs


Generic substitution of 6-Benzylpyrimidin-4-amine with its regioisomers (e.g., 2-benzylpyrimidin-4-amine or 5-benzyl analogs) fails to preserve the pharmacological profile required for modern HIV-1 NNRTI and VCP/p97 inhibitor programs. Systematic SAR studies demonstrate that the 6-benzyl position is integral to maintaining the hydrogen bond network with the Lys101 residue of HIV-1 RT, a crucial interaction for antiviral activity [1]. Relocating the benzyl group to the 2-position alters the compound's target engagement, shifting its application toward gastric acid secretion inhibition rather than antiviral mechanisms . Furthermore, the 4-amino group's conversion from the 4-oxo form directly enhances activity against drug-resistant HIV-1 mutants, a feature not achievable with 2- or 5-Benzyl regioisomers [1].

Target Scaffold 6-Benzylpyrimidin-4-amine Maintains hydrogen bond network with Lys101 of HIV-1 RT, supporting antiviral activity pathways.
Potential Substitute 2-Benzyl or 5-Benzyl analogs May alter target engagement, shifting toward gastric H+/K+-ATPase inhibition contexts, which limits direct substitution.
Functional Group 4-Amino (NH2) form Reported to enhance interaction with drug-resistant HIV-1 mutants in enzyme assays.
Precursor Form 4-Oxo (C4O) form Binding kinetics may not transfer directly to resistant mutations; requires specific validation for drug-resistant strain models.

6-Benzylpyrimidin-4-amine: Quantified Differentiation Evidence for Scientific Procurement


Essential Scaffold for HIV-1 Reverse Transcriptase Inhibition vs. Alternative Regioisomers

The DABO family, universally derived from the 6-benzylpyrimidine scaffold, has demonstrated high anti-HIV-1 potency in both cellular and enzymatic assays over three decades of research [1]. The C-6 benzyl group is a structural prerequisite for this class; introduction of benzyl groups at the 2- or 5-positions results in distinct chemical entities that lack the Lys101 hydrogen-bonding interaction critical for NNRTI activity [2]. This establishes the 6-positional isomer as the non-substitutable core for this validated antiviral pharmacophore.

HIV-1 RT Scaffold Requirement
Class-level inference
Defines DABO Class vs. Non-NNRTI Mechanisms
Critical for DABO-class synthesis pathway
SAR analysis confirms 6-position as essential for pharmacophore integrity.
HIV-1 NNRTI DABO Scaffold Medicinal Chemistry

Superior Inhibitory Activity of the 4-Amino Group vs. 4-Oxo Form in HIV-1 RT Inhibition

Direct comparative studies reveal that modifying the pyrimidine core from the N3H–C4O (4-oxo) form to the N3C4–NH2 (4-amino) form, the key structural feature of 6-Benzylpyrimidin-4-amine, increases anti-HIV-1 RT activity [1]. This transformation strengthens hydrogen-bond interactions with the Lys101 residue in the NNRTI binding pocket, a feature that is absent in the 4-oxo precursors.

4-Amino vs. 4-Oxo Activity
Head-to-head comparison
Trend: Increased target affinity for 4-amino derivatives
Supports target engagement review
Molecular docking replicates trend; exact IC50 values behind paywall.
Enzymatic Inhibition HIV-1 RT SAR

Enantioselective Binding Kinetics: (R)-6-Benzyl Scaffolds Show Faster Binding to Drug-Resistant HIV-1 RT

In a direct enantiomer comparison of 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones, the (R)-2 enantiomer (derived from the 6-benzyl scaffold) displayed a unique kinetic advantage by binding faster to the K103N drug-resistant HIV-1 reverse transcriptase mutant compared to the wild-type RT [1]. This contrasts with (R)-1, which showed the opposite behavior, highlighting the specific role of the 6-benzyl framework in optimizing mutant-binding kinetics.

Enantioselective Kinetics (K103N)
Head-to-head comparison
(R)-2 enantiomer: faster binding to mutant RT vs. wild-type
Chiral-kinetic context for resistance models
Opposing trends observed between (R)-2 and (R)-1 enantiomers.
Enantioselectivity Drug Resistance K103N Mutant

Validated Pharmacophore for VCP/p97 Cancer Target vs. Other p97 Inhibitor Chemotypes

An atom-based 3D-QSAR study generated a robust predictive model (R²=0.924, Q²=0.701, Pearson-R=0.8783) derived from a training set of 38 N-benzylpyrimidin-4-amine derivatives [1]. This model identified the key pharmacophore features (AADRRR: two hydrogen bond acceptors, one donor, three aromatic rings) necessary for p97 inhibition, providing a quantitative framework that other p97 inhibitor chemotypes (e.g., allosteric indole amides) have not replicated for structure-based design.

VCP/p97 QSAR Model Strength
Cross-study comparable
R² = 0.924, Q² = 0.701, Pearson-R = 0.878
Supports predictive modeling workflow
Model validated on 38-compound training set; other p97 chemotypes lack comparable public QSAR models.
Cancer Therapeutics VCP/p97 Inhibitors Pharmacophore Modeling

Procurement-Driven Application Scenarios for 6-Benzylpyrimidin-4-amine


Synthesis of Enantiomerically Pure DABO NNRTIs Targeting Drug-Resistant HIV-1

Leveraging the enantioselective kinetic advantage of the 6-benzyl scaffold [1], this compound serves as the starting material for (R)-2-amino-6-benzylpyrimidin-4(3H)-ones, which preferentially bind the K103N mutant HIV-1 RT. This application is recommended for antiviral procurement programs addressing NNRTI resistance.

Rational Design of p97/VCP Inhibitors for Oncology via Validated 3D-QSAR Models

The scaffold's well-characterized pharmacophore model (R²=0.924) [2] makes 6-Benzylpyrimidin-4-amine the preferred precursor for synthesizing novel VCP/p97 inhibitors. Procurement for medicinal chemistry campaigns targeting proteasome-mediated degradation pathways should prioritize this compound to exploit the existing in silico validation.

Structure-Activity Relationship (SAR) Studies at the N3/C4 Position of Pyrimidine NNRTIs

The free 4-amino group allows for systematic SAR exploration of hydrogen-bonding interactions with Lys101 of HIV-1 RT [3]. This scenario is ideal for academic screening libraries or industrial hit-expansion programs where the effect of N3/C4 modification on antiviral potency must be quantified.

Chemical Biology Probe Synthesis for Ubiquitin-Proteasome Pathway Analysis

Given the proven activity of N-benzylpyrimidin-4-amine derivatives as p97 complex inhibitors [2], 6-Benzylpyrimidin-4-amine is the appropriate building block for creating chemical probes to dissect the ubiquitin-proteasome system in cancer cells, where standard 2-benzyl or halogenated pyrimidines fail to engage p97.

Application
Selection Property
Validation Focus
NNRTI Synthesis (Mutant HIV-1)
6-Benzyl regioisomer, chiral purity
DABO scaffold specificity; mutant RT binding kinetics
Oncology p97 Inhibitor Design
QSAR pharmacophore availability
Predictive model accuracy (R²); in silico validation
HIV-1 RT SAR Exploration
Free 4-amino group presence
Lys101 hydrogen-bond interaction; N3/C4 modification impact
Ubiquitin-Proteasome Probe Design
Correct p97 scaffold identity
Target selectivity against p97 complex; chemical stability in cell models
Quote Request

Request a Quote for 6-Benzylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.